N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a pyridin-2-yl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzylamine Intermediate: The benzylamine intermediate can be synthesized by reacting benzyl chloride with ammonia or a primary amine under basic conditions.
Formation of the Benzamide Core: The benzamide core is formed by reacting the benzylamine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridin-2-yl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share structural similarities and have been studied for their neuraminidase inhibitory activity.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been explored for their anti-tubercular activity.
Uniqueness
N-benzyl-4-tert-butyl-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-benzyl-4-tert-butyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)20-14-12-19(13-15-20)22(26)25(21-11-7-8-16-24-21)17-18-9-5-4-6-10-18/h4-16H,17H2,1-3H3 |
InChI Key |
OBKYKQNEGSGTER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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